[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride
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Overview
Description
[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C6H11ClF3N.
Preparation Methods
The synthesis of [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride typically involves several steps:
Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Trifluoroethyl Group: This step involves the addition of a trifluoroethyl group to the cyclopropyl ring. This can be done using reagents such as trifluoroethyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride: undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride: can be compared with other cyclopropyl and trifluoroethyl derivatives:
Cyclopropylamine: Similar in structure but lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
Trifluoroethylamine: Contains the trifluoroethyl group but lacks the cyclopropyl ring, leading to different biological activities.
Cyclopropylmethylamine: Similar to This compound but without the trifluoroethyl group, affecting its overall reactivity and applications.
These comparisons highlight the unique combination of the cyclopropyl and trifluoroethyl groups in This compound , which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11ClF3N |
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Molecular Weight |
189.60 g/mol |
IUPAC Name |
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)3-5(4-10)1-2-5;/h1-4,10H2;1H |
InChI Key |
AVCMEFHZMNSLEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(F)(F)F)CN.Cl |
Origin of Product |
United States |
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